

Discovery and history of Aminoguanidine bicarbonate

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Compound Name: Aminoguanidine bicarbonate

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An In-depth Technical Guide to the Discovery and History of **Aminoguanidine Bicarbonate**

Abstract

Aminoguanidine bicarbonate is a molecule of significant historical and scientific importance, charting a course from a simple chemical intermediate to a pioneering therapeutic candidate. Initially synthesized in the late 19th century, its journey encapsulates key developments in heterocyclic chemistry, enzymology, and the pathophysiology of diabetic complications. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, its multifaceted biochemical identity as an inhibitor of Diamine Oxidase (DAO) and Nitric Oxide Synthase (NOS), and its pivotal role in shaping the "Advanced Glycation End-product (AGE) hypothesis" of chronic disease. We delve into its clinical development as Pimagedine, examining the landmark trials that defined its therapeutic potential and limitations. Finally, we provide a technical compendium of its properties, established synthesis protocols, and current applications, offering researchers and drug development professionals a thorough understanding of this enduring molecule.

Introduction: The Genesis of a Multifaceted Molecule

The story of aminoguanidine is not merely a historical account of a chemical's synthesis; it is a narrative that mirrors the progression of modern biomedical research. Born from the foundational explorations of nitrogen-rich compounds, aminoguanidine, and specifically its

stable bicarbonate salt, emerged as a versatile scaffold. Its unique structure, combining a reactive hydrazine moiety with a guanidinium group, destined it for a wide array of chemical and biological interactions. Initially valued as a building block for heterocyclic compounds, its true potential began to unfold as scientists uncovered its potent inhibitory effects on key physiological enzymes. This set the stage for its most significant role: a pharmacological tool to test the burgeoning theory that advanced glycation was a central driver of diabetic complications, a hypothesis that aminoguanidine would both champion and challenge.

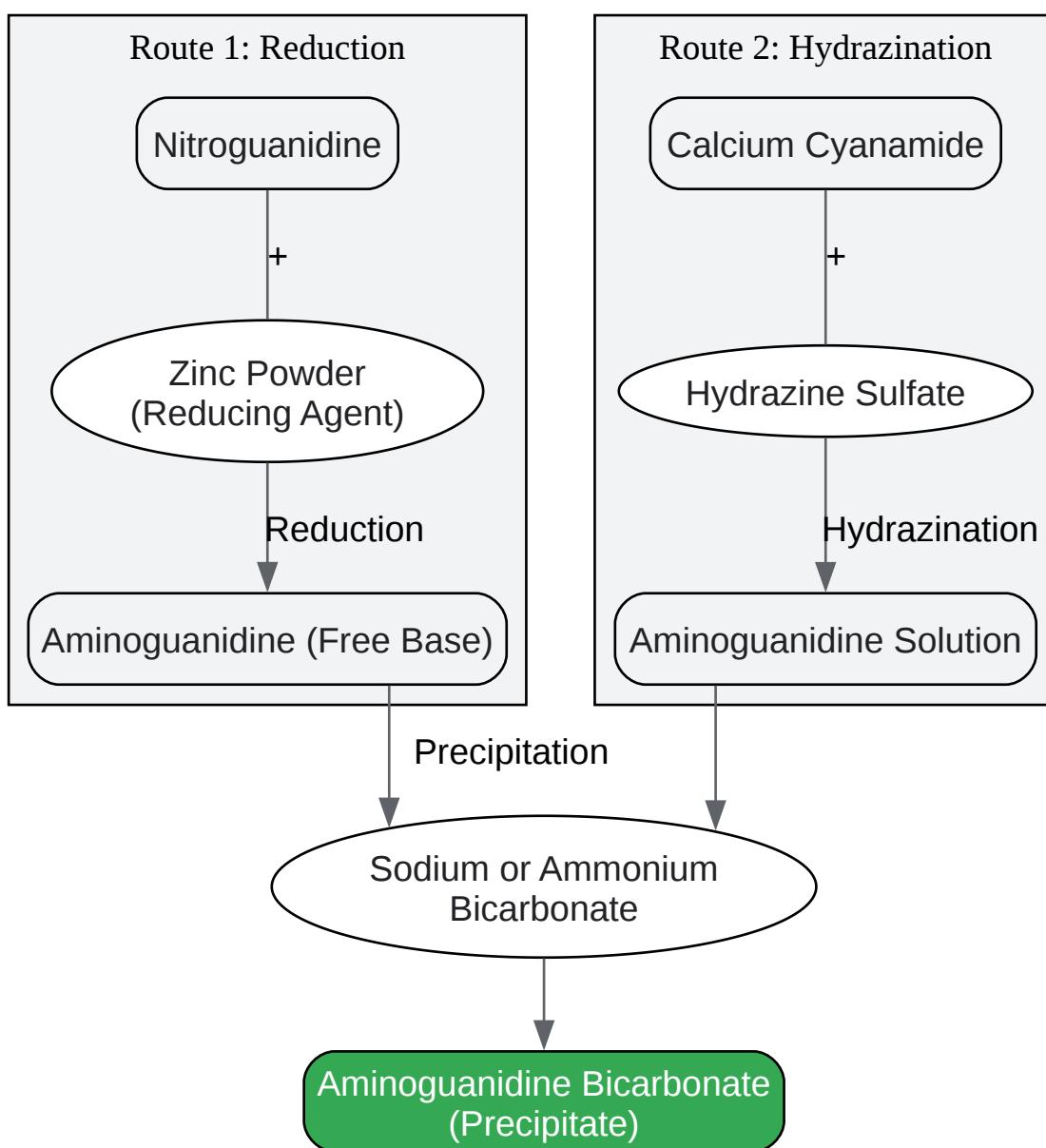
Chapter 1: The Dawn of Guanidines - Discovery and Early Synthesis

The discovery of aminoguanidine is credited to the German chemist Johannes Thiele who, in 1892, first reported its synthesis.^[1] This work was part of a broader investigation into hydrazine derivatives and laid the groundwork for the synthesis of numerous heterocyclic compounds, particularly 1,2,4-triazoles.^[1] The bicarbonate salt ($\text{H}_2\text{NC}(=\text{NH})\text{NH}_2 \cdot \text{H}_2\text{CO}_3$) soon became the preferred form for storage and handling due to its enhanced stability compared to the free base or other salts.

Early synthetic routes were foundational and effective, with two primary methods dominating the literature:

- Reduction of Nitroguanidine: This common method involves the reduction of nitroguanidine using a reducing agent like zinc powder in a neutral or slightly acidic medium.^[2] The resulting aminoguanidine is then precipitated from the solution by the addition of a bicarbonate source.^[3]
- Hydrazination of Cyanamide Derivatives: Another prevalent industrial method involves the reaction of a hydrazine salt, such as hydrazine sulfate, with calcium cyanamide.^{[2][4]} This reaction is typically performed in an acidic aqueous solution at elevated temperatures.^[4]

These early methods, while robust, have been continuously refined to improve yield and purity, reflecting the compound's growing importance as both a research chemical and an industrial intermediate.^{[5][6]}

[Click to download full resolution via product page](#)*Common synthetic pathways to **Aminoguanidine Bicarbonate**.*

Chapter 2: Unraveling the Biochemical Identity

Long before its association with diabetes, aminoguanidine was identified as a potent enzyme inhibitor. Its structure allows it to interact with enzymes that utilize carbonyl cofactors or have active sites amenable to its nucleophilic and basic nature.

- Diamine Oxidase (DAO) Inhibition: One of its earliest and most well-characterized activities is the potent and specific inhibition of diamine oxidase (DAO).[7][8] DAO is an enzyme responsible for the degradation of polyamines like putrescine.[9][10] By inhibiting DAO, aminoguanidine can modulate polyamine levels, an effect that has been explored in contexts ranging from intestinal growth to plant stress responses.[9][10][11]
- Nitric Oxide Synthase (NOS) Inhibition: Aminoguanidine was later found to be a relatively selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[12][13] Since iNOS is often upregulated during inflammation and contributes to high levels of nitric oxide (NO) production, aminoguanidine became a valuable tool for studying the pathological roles of excessive NO in conditions like sepsis and chronic obstructive pulmonary disease (COPD).[12][14]
- Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: Further research revealed that aminoguanidine is also an irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO).[15][16] This enzyme is involved in the deamination of methylamine and aminoacetone, producing the cytotoxic aldehydes formaldehyde and methylglyoxal, respectively.[16] This action is particularly relevant as methylglyoxal is a key precursor to AGEs, creating an indirect link to its anti-glycation properties.

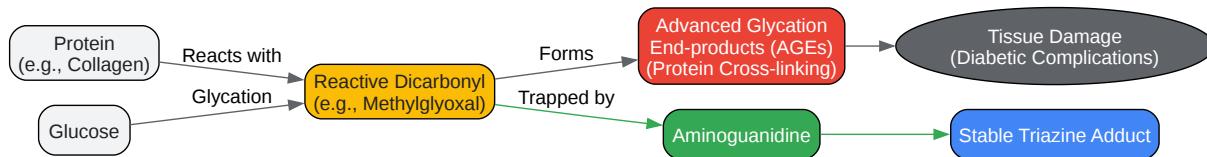
Key enzymatic targets of Aminoguanidine.

Chapter 3: The AGEs Hypothesis - A Paradigm Shift

The most significant chapter in aminoguanidine's history began with the discovery of its ability to prevent the formation of Advanced Glycation End-products (AGEs).[13][17] AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins or lipids. They accumulate in tissues over time and are implicated in the aging process and, most notably, in the pathogenesis of diabetic complications like nephropathy, retinopathy, and neuropathy.[18][19]

Aminoguanidine was the first major inhibitor of AGE formation to be discovered.[13] Its proposed mechanism of action involves acting as a nucleophilic "trap" for reactive carbonyl intermediates, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors to AGEs.[17] By reacting rapidly with these dicarbonyls, aminoguanidine prevents them from cross-linking with proteins, thereby averting the formation of irreversible, pathogenic AGEs.[17][18] This discovery provided researchers with a powerful chemical tool to test the AGE

hypothesis directly and paved the way for the development of a new class of therapeutic agents.[20][21]



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Mechanism of Aminoguanidine as an AGE inhibitor.

Chapter 4: From Bench to Bedside - The Clinical Journey of Pimagedine

The compelling preclinical data showing that aminoguanidine could prevent AGE formation and ameliorate kidney damage in diabetic animal models led to its clinical development under the name Pimagedine.[19] This culminated in large-scale clinical trials, most notably the Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II).[22]

ACTION II was a randomized, double-blind, placebo-controlled trial designed to determine if aminoguanidine could slow the progression of nephropathy in patients with type 2 diabetes.[22] The trial, however, was terminated early in 1998 due to safety concerns and an apparent lack of efficacy.[17] While the exact reasons are complex, reported side effects included flu-like symptoms, gastrointestinal issues, and potential liver enzyme abnormalities.[17] The failure of the ACTION trials was a significant setback for the AGE inhibitor field but provided invaluable lessons for future drug development, highlighting the challenges of translating preclinical efficacy into clinical success and the importance of balancing a drug's multiple pharmacological activities.

Chapter 5: Modern Perspectives and Diversified Applications

Despite its clinical trial setbacks, **aminoguanidine bicarbonate** remains an indispensable compound.

- Research Tool: It continues to be widely used as a positive control in anti-glycation studies and as a selective iNOS inhibitor in experimental models of inflammation.[13][20]
- Chemical Intermediate: It serves as a versatile raw material for the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, dyes, and foaming agents.[12] Its ability to form heterocyclic rings like 1,2,4-triazoles is particularly valuable in medicinal chemistry.[23][24]
- Industrial Applications: **Aminoguanidine bicarbonate** also finds use in the purification of aldehydes, as a corrosion inhibitor, and in photographic chemicals.[25]

Chapter 6: Technical Compendium

This section provides key technical data for laboratory professionals.

Table 1: Physicochemical Properties of Aminoguanidine Bicarbonate

Property	Value	Reference(s)
Chemical Formula	$C_2H_8N_4O_3$ ($CH_6N_4 \cdot H_2CO_3$)	[12]
Molecular Weight	136.11 g/mol	
Appearance	White to off-white crystalline powder	[7][12][25]
Solubility	Negligibly or slightly soluble in water; Insoluble in alcohol	[2][12]
Melting Point	170-172 °C (with decomposition)	[7]
Stability	Unstable when heated, gradually decomposes above 50°C	
CAS Number	2582-30-1	

Experimental Protocol: Synthesis via Reduction of Nitroguanidine

This protocol is based on the well-established method of reducing nitroguanidine with zinc dust.

[2][3]

Materials:

- Nitroguanidine
- Purified Zinc Dust[3]
- Ammonium Chloride
- 50% Acetic Acid
- Sodium Bicarbonate
- Distilled Water
- Ferrous Ammonium Sulfate (for testing)
- 10% Sodium Hydroxide (for testing)

Procedure:

- Preparation: In a suitable reaction flask equipped with a stirrer, add 20.0 g of nitroguanidine and 47.6 g of ammonium sulfate to 285 mL of water. Stir to create a suspension.[2]
- Reduction: Prepare a paste of 41.1 g of purified zinc dust and 30 mL of 50% acetic acid. Add this paste in small portions to the stirred nitroguanidine suspension, maintaining the temperature between 20-30°C.[3]
- Monitoring: After approximately half the zinc paste is added, the solution should become basic. Periodically test for completion by mixing a few drops of the reaction mixture with NaOH and ferrous ammonium sulfate solution. A red color indicates incomplete reduction; a greenish precipitate indicates completion.[3]

- Heating: Once the reduction is complete, heat the mixture to 70°C for 15 minutes.
- Filtration: Filter the hot solution to remove zinc oxide and any unreacted zinc. The presence of ammonium chloride in the solution helps prevent the co-precipitation of zinc salts later.[3]
- Precipitation: Cool the clear filtrate to 15°C. Slowly add a concentrated solution of sodium bicarbonate with stirring until precipitation is complete.
- Isolation: Allow the mixture to stand for several hours (e.g., 12 hours) to ensure complete precipitation.[2] Filter the resulting white solid, wash with a small amount of cold water, and air dry. The product is **aminoguanidine bicarbonate**.

Table 2: Safety and Handling Information

Hazard Category	Description and Precautions	Reference(s)
Acute Toxicity	LD50 Oral (Rat): > 5,000 mg/kg. May be harmful if swallowed or inhaled.	[26][27]
Skin Contact	Causes skin irritation. May cause an allergic skin reaction (sensitization) upon repeated exposure.	[28][29]
Eye Contact	Causes eye irritation.	[28][29]
Inhalation	May cause respiratory tract irritation.	[28][29]
Handling	Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (gloves, safety glasses). Wash hands thoroughly after handling.	[26][30]
Environmental	Toxic to aquatic life with long-lasting effects. Avoid release into the environment.	[27][29]
First Aid	Eyes: Flush with water for 15 minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth with water, do not induce vomiting. Inhalation: Move to fresh air. Seek medical attention in all cases of significant exposure.	[28][29]

Conclusion: The Enduring Legacy of a Pioneering Molecule

The scientific journey of **aminoguanidine bicarbonate** is a compelling illustration of a molecule's evolving identity. From its synthesis by Thiele, it transitioned from a simple chemical reagent to a sophisticated pharmacological probe. Its ability to inhibit DAO, iNOS, and SSAO demonstrated its complex biological footprint. However, its role as the first potent inhibitor of advanced glycation end-products solidified its legacy, providing the critical tool that helped launch an entire field of research into diabetic complications. While its path to becoming a widespread therapeutic was ultimately halted, the knowledge gained from its clinical trials continues to inform drug development. Today, **aminoguanidine bicarbonate** remains a cornerstone compound in research laboratories and a versatile intermediate in industry, its history a testament to the often unpredictable, yet always illuminating, path of scientific discovery.

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